phthaloyl-L-alanine chloride

Übersicht

Beschreibung

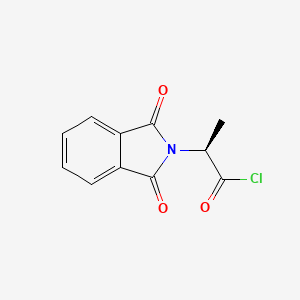

Phthaloyl-L-alanine chloride is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Phthaloyl-L-alanine chloride, a derivative of phthalimide, primarily targets inflammatory and immunomodulatory pathways . The compound’s primary targets include the production of nitric oxide and the cytokines TNF-α and IL-1β in murine cells stimulated with lipopolysaccharide . These targets play a crucial role in the body’s inflammatory response and immune regulation.

Mode of Action

This compound interacts with its targets by suppressing the production of nitric oxide and inhibiting the production of TNF-α and IL-1β . This interaction results in a reduction of inflammation and modulation of the immune response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation and immune response. Overproduction of free radicals, such as nitric oxide, during inflammation can lead to a wide range of pathological conditions . By suppressing nitric oxide production and inhibiting the production of cytokines TNF-α and IL-1β, this compound can regulate these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of nitric oxide production and the inhibition of TNF-α and IL-1β production . These effects result in anti-inflammatory activity and immune modulation .

Biochemische Analyse

Biochemical Properties

Phthaloyl-L-alanine chloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymatic processes. It has been shown to bind to peptidyl molecules, leading to the immobilization of these molecules and inhibition of their reaction mechanisms . This binding can occur through enzymatic inactivation or hydrogen bonding with chloride ions. Notably, this compound interacts with caspases, a family of protease enzymes involved in apoptosis. Molecular modeling studies suggest that this compound may inhibit caspases by binding to the enzyme’s active site .

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits anti-inflammatory and immunomodulatory properties by suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide . Additionally, this compound does not exhibit significant cytotoxicity in vitro when tested against tumor cells and spleen cell cultures of BALB/c mice . This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β by macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits caspases by binding to their active sites, thereby preventing the proteolytic cleavage of target proteins involved in apoptosis . This inhibition can lead to the suppression of apoptotic pathways and modulation of cell death processes. Additionally, this compound’s ability to bind to peptidyl molecules and immobilize them further contributes to its inhibitory effects on enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, typically between 10°C and 25°C

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits anti-inflammatory activity at specific concentrations, with compounds such as phthaloyl-phenylalanine showing significant activity . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s role in inhibiting caspases and other proteases highlights its involvement in apoptotic pathways . Additionally, its interactions with nitric oxide synthase and other enzymes involved in inflammatory responses further underscore its significance in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s interactions with transporters and binding proteins play a crucial role in its localization and accumulation within cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is a key factor influencing its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biologische Aktivität

Phthaloyl-L-alanine chloride (C₁₁H₈ClNO₃) is a synthetic compound derived from phthaloyl chloride and L-alanine. This compound has garnered attention due to its notable biological activities, particularly in the realms of anti-inflammatory and immunomodulatory effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Target Pathways

this compound primarily targets inflammatory pathways by modulating the immune response. It has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) during inflammatory responses in various cellular models.

Biochemical Pathways

The compound interacts with several biochemical pathways involved in inflammation. Its action leads to the inhibition of caspases, which are crucial for apoptosis, thereby influencing cell survival and death mechanisms. The suppression of nitric oxide production is particularly significant, as excessive NO is associated with various pathological conditions.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzymatic Inhibition : The compound inhibits enzymatic processes by binding to peptidyl molecules, which immobilizes them and prevents their normal function.

- Cellular Effects : In murine cells stimulated with lipopolysaccharide, this compound has demonstrated significant anti-inflammatory effects by reducing nitric oxide levels.

- Molecular Interactions : The compound binds specifically to biomolecules, influencing their activity and stability. This interaction is crucial for its immunomodulatory effects.

Case Studies

- Anti-inflammatory Activity : A study involving animal models demonstrated that varying dosages of this compound resulted in significant reductions in inflammatory markers. The compound exhibited a dose-dependent effect on nitric oxide production and cytokine release, highlighting its potential as an anti-inflammatory agent.

- Immunomodulation : Research indicated that this compound could modulate immune responses by altering cytokine profiles in vitro. This suggests potential applications in treating autoimmune disorders or conditions characterized by chronic inflammation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, immunomodulatory | Suppresses NO, TNF-α, IL-1β production |

| N-phthaloylglycine | Peptide synthesis | Less reactive than this compound |

| N-phthaloyl-L-glutamine | Varies; more stable | Exhibits different biological activities |

| Phthalimide | Precursor for other compounds | Lacks amino acid side chain |

Analyse Chemischer Reaktionen

Acylation Reactions with Nucleophiles

Phthaloyl-L-alanine chloride acts as an acylating agent, reacting with nucleophiles to form esters, amides, or thioesters. Key reactions include:

Amine Acylation

Reacts with primary/secondary amines to form stable amides. For example:

-

Reaction with L-glutamine under alkaline conditions (pH 9.5–11.5) produces phthaloyl-L-alanyl-L-glutamine with 81% yield and >99% purity (CN102040651A).

-

With homoveratrylamine, it forms substituted amides via nucleophilic substitution, though reaction efficiency depends on steric hindrance and solvent polarity .

Alcohol/Ester Formation

In toluene solutions, it reacts with alcohols (e.g., methanol) to generate esters. Reaction conditions typically require catalytic bases like triethylamine to neutralize HCl byproducts.

Peptide Bond Formation

The compound is pivotal in peptide synthesis due to its high electrophilicity and stability under alkaline conditions:

Key Example

| Reactant | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| L-Glutamine | pH 10.5, 25°C, 1 hr | Phthaloyl-L-alanyl-L-glutamine | 81.1% | 99.5% | CN102040651A |

This reaction avoids racemization by maintaining pH <11.5 and using mild temperatures .

Triphenyltin(IV) Complexes

-

Reacts with triphenyltin(IV) chloride and triethylamine to yield cytotoxic complexes (e.g., [NHEt₃][SnPh₃Cl(P-Ala)]).

-

These complexes exhibit 50× higher cytotoxicity than cisplatin against colon cancer (DLD-1) and ovarian cancer (A2780) cell lines .

Acyl Chlorination Modifications

The compound itself is synthesized via acyl chlorination of N-phthaloyl-L-alanine:

Optimized Protocol

| Starting Material | Reagent | Conditions | Yield | Enantiomeric Excess | Source |

|---|---|---|---|---|---|

| N-Phthaloyl-L-alanine | SOCl₂, DMF | Reflux, 5 hr | 93.6% | >99% |

Excess DMF accelerates chlorination, reducing reaction time from 12 hr to 5 hr .

Hydrolysis and Stability

This compound hydrolyzes in aqueous environments:

Hydrolysis Products

| Medium | Product | Conditions | Notes |

|---|---|---|---|

| Water | N-Phthaloyl-L-alanine | pH 3–4, 25°C | Rapid degradation |

| Alkaline | Dechlorinated derivatives | pH >10, 60°C | Competing esterolysis |

Hydrolysis is minimized in anhydrous solvents like toluene or ethyl acetate .

Comparative Reactivity with Analogues

The phthaloyl group enhances reactivity compared to other acyl chlorides:

| Compound | Relative Reactivity | Key Application |

|---|---|---|

| This compound | High | Peptide synthesis, metal complexes |

| N-Phthaloylglycine | Moderate | Basic acylation reactions |

| Phthalimide | Low | Precursor for heterocycles |

The chlorine atom and phthaloyl ring synergistically increase electrophilicity.

Racemization Studies

Racemization is avoided via:

Enantiomeric excess remains >99% under optimized protocols .

Eigenschaften

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLYPXOSHYZOPT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.